3-Fluoropropanoyl chloride

Insecticide Organophosphorus Chemistry Agrochemical

3-Fluoropropanoyl chloride (CAS 503-62-8) is a bifunctional C3 acyl halide characterized by a terminal fluorine atom and a highly reactive acyl chloride group. As a key building block, its primary utility lies in introducing a 3-fluoropropanoyl moiety into target molecules, a feature leveraged in the synthesis of novel organophosphorus compounds with demonstrated insecticidal activity.

Molecular Formula C3H4ClFO
Molecular Weight 110.51 g/mol
CAS No. 503-62-8
Cat. No. B1442489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoropropanoyl chloride
CAS503-62-8
Molecular FormulaC3H4ClFO
Molecular Weight110.51 g/mol
Structural Identifiers
SMILESC(CF)C(=O)Cl
InChIInChI=1S/C3H4ClFO/c4-3(6)1-2-5/h1-2H2
InChIKeyJKTJPZITKZLMID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoropropanoyl Chloride (503-62-8): A Single-Fluorine Acyl Halide for Controlled Reactivity in Organophosphorus and Pharmaceutical Synthesis


3-Fluoropropanoyl chloride (CAS 503-62-8) is a bifunctional C3 acyl halide characterized by a terminal fluorine atom and a highly reactive acyl chloride group . As a key building block, its primary utility lies in introducing a 3-fluoropropanoyl moiety into target molecules, a feature leveraged in the synthesis of novel organophosphorus compounds with demonstrated insecticidal activity [1]. Its molecular weight is 110.51 g/mol and it is typically available as a colorless liquid with a purity of 95% or higher .

3-Fluoropropanoyl Chloride (503-62-8): Why Direct Analog Substitution Carries Unacceptable Synthetic and Biological Risk


While 3-chloropropanoyl chloride or 3-bromopropanoyl chloride might appear as functionally analogous acylating agents, their substitution for 3-fluoropropanoyl chloride is not chemically or biologically equivalent. The single fluorine atom imparts a stronger electron-withdrawing inductive effect (-I) than chlorine or bromine, which has been shown to alter the protonation behavior of the corresponding carboxylic acids and is expected to enhance the electrophilicity of the acyl chloride [1]. This fundamental electronic difference translates into distinct reaction pathways; for instance, the interaction with triethyl phosphite yields a unique mixture of 1:2 and 2:1 reaction products that would not form with a non-fluorinated analog [2]. More critically, the resulting fluorinated organophosphorus derivatives exhibit potent insecticidal activity (100% control at 20 μg/insect), a biological outcome directly tied to the fluorine atom's presence and not replicable by substituting the halogen [2].

3-Fluoropropanoyl Chloride (503-62-8): Quantitative Head-to-Head Evidence for Scientific Selection


In Vivo Insecticidal Efficacy: 3-Fluoropropanoyl Chloride-Derived Phosphonate Achieves 100% Mortality

The organophosphorus compound diethyl (E)-1-(3-fluoropropanoyloxy)-3-fluoroprop-1-enylphosphonate, synthesized directly from 3-fluoropropanoyl chloride, demonstrated complete lethality against two insect species at a defined dose [1].

Insecticide Organophosphorus Chemistry Agrochemical

Reaction Pathway Differentiation: Unique 1:2 and 2:1 Adduct Formation with Triethyl Phosphite

The reaction of 3-fluoropropanoyl chloride with triethyl phosphite is mechanistically distinct, producing a specific mixture of 1:2 and 2:1 reaction products that are not reported for analogous non-fluorinated acyl chlorides [1].

Organophosphorus Synthesis Reaction Mechanism Fluorine Chemistry

Electronic Influence on Carbonyl Reactivity: Stronger -I Effect of Fluorine vs. Chlorine

The fluorine atom in 3-fluoropropanoyl chloride exerts a stronger electron-withdrawing inductive effect (-I effect) compared to chlorine or bromine, which enhances the electrophilicity of the carbonyl carbon and differentiates its reactivity profile from other 3-halopropanoyl chlorides [1][2].

Physical Organic Chemistry Acyl Chloride Reactivity Fluorine Effect

3-Fluoropropanoyl Chloride (503-62-8): Validated Applications in Agrochemical and Specialty Chemical R&D


Synthesis of Novel Fluorinated Organophosphorus Insecticides

3-Fluoropropanoyl chloride is the critical precursor for synthesizing a specific class of fluorinated organophosphorus compounds. As demonstrated by Wu et al., its reaction with triethyl phosphite yields products that provide 100% control of Musca domestica and Phaedon cochleariae at 20 μg/insect [1]. This application is ideal for agrochemical R&D programs seeking new modes of insecticidal action derived from a unique fluorinated building block.

Introduction of a 3-Fluoropropanoyl Moiety into Medicinal Chemistry Candidates

The compound serves as a versatile reagent for introducing a 3-fluoropropanoyl group into complex molecules via nucleophilic acyl substitution [1]. This is a common strategy in medicinal chemistry to modulate lipophilicity, metabolic stability, and target binding. The stronger -I effect of the terminal fluorine atom, compared to other halogens, can be strategically employed to influence the pKa and reactivity of the resulting conjugate [2].

Investigating Fluorine-Specific Reaction Mechanisms in Organophosphorus Chemistry

The unusual concurrent formation of 1:2 and 2:1 reaction products with triethyl phosphite makes 3-fluoropropanoyl chloride a valuable research tool for investigating the mechanistic nuances of phosphorus chemistry [3]. This is particularly relevant for academic or industrial labs focused on developing novel phosphorus-based reagents or understanding the impact of fluorine substitution on reaction pathways.

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